molecular formula C15H24 B1614851 gamma-Gurjunene CAS No. 22567-17-5

gamma-Gurjunene

Cat. No. B1614851
CAS RN: 22567-17-5
M. Wt: 204.35 g/mol
InChI Key: DUYRYUZIBGFLDD-UHFFFAOYSA-N
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Description

Gamma-Gurjunene is a natural carbotricyclic sesquiterpene . It is most commonly found in gurjun balsam, an essential oil compound extracted from plants of the genus Dipterocarpus . It has a musty odor .


Synthesis Analysis

Gamma-Gurjunene is obtained by isomerization of alpha-gurjunene in acidic medium . Oxidation of gamma-gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .


Molecular Structure Analysis

The molecular formula of gamma-Gurjunene is C15H24 . Its molecular weight is 204.3511 . The IUPAC Standard InChI is InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1 .


Chemical Reactions Analysis

The oxidation of gamma-Gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .


Physical And Chemical Properties Analysis

Gamma-Gurjunene has a boiling point of 276.00 to 277.00 °C at 760.00 mm Hg . Its vapor pressure is 0.008000 mmHg at 25.00 °C . The flash point is 228.00 °F or 108.89 °C . It is soluble in alcohol and insoluble in water .

Scientific Research Applications

Biotransformation Studies

Research on γ-Gurjunene has explored its biotransformation using plant pathogenic fungi. Miyazawa, Honjo, and Kameoka (1998) investigated this process with the fungus Glomerella cingulata, which led to the formation of various oxidized products of γ-Gurjunene (Miyazawa, Honjo, & Kameoka, 1998).

Chemical Synthesis and Transformation

Bombarda, Gaydou, Faure, and Smadja (1997) studied the synthesis of sesquiterpene epoxides and alcohols from γ-Gurjunene. Their research involved the oxidation and reduction of γ-Gurjunene, leading to various compounds, which were analyzed using techniques like NMR and gas chromatography-mass spectrometry (Bombarda, Gaydou, Faure, & Smadja, 1997).

Role in Natural Biosynthesis

Schmidt, Bouwmeester, Bülow, and König (1999) isolated (-)-alpha-gurjunene synthase from Solidago canadensis leaves. Their study suggested that (-)-alpha-gurjunene and (+)-gamma-gurjunene are likely precursors for other sesquiterpenes in S. canadensis. The research provided insights into the enzyme's activity and its role in sesquiterpene biosynthesis (Schmidt et al., 1999).

Anti-Insectan Properties

Richardson, Messer, Newton, and Lindeman (1991) explored the anti-insectan properties of compounds derived from Dipterocarpus kerrii tree resins, including derivatives of γ-Gurjunene. Their bioassays demonstrated the toxicity of these compounds against termites, suggesting a potential application in pest control (Richardson, Messer, Newton, & Lindeman, 1991).

properties

IUPAC Name

1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYRYUZIBGFLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C2C1CCC2C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275870
Record name 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Gurjunene

CAS RN

22567-17-5, 915104-82-4
Record name gamma-Gurjunene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970
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Synthesis routes and methods

Procedure details

Before experiments as described in this example were started, it was tested which organic solvent could be best used to dissolve the substrate. Stock solutions of 10 mM γ-gurjunene were prepared in hexane, pentane, iso-propanol ethanol and DMSO, and 5 μL of these solutions was added to the incubation-mixture. On the basis of the results of Table III ethanol was chosen as solvent for the substrates in all experiments, instead of the commonly used pentane (e.g. Karp et al., 1990).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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